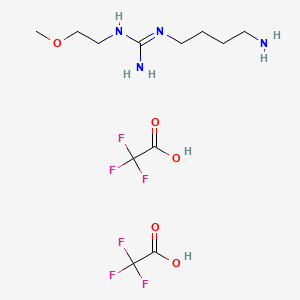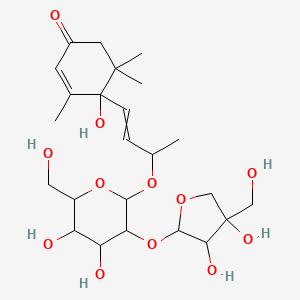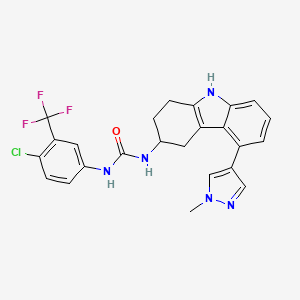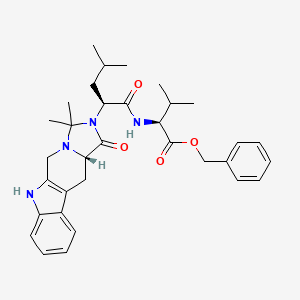
Alosetron-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alosetron-d3 is a deuterium-labeled version of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Alosetron. Alosetron itself is used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron-d3 involves the incorporation of deuterium atoms into the Alosetron molecule. One common method is the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with deuterated reagents under specific conditions . The process may involve multiple steps, including deprotection and purification, to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is typically carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Alosetron-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Alosetron-d3 is widely used in scientific research for various applications:
Chemistry: Used to study the metabolic pathways and degradation products of Alosetron.
Biology: Helps in understanding the interaction of Alosetron with biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Alosetron.
Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the behavior of Alosetron under different conditions
Mecanismo De Acción
Alosetron-d3, like Alosetron, acts as a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms of IBS .
Comparación Con Compuestos Similares
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Alosetron-d3
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C17H18N4O |
|---|---|
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3 |
Clave InChI |
JSWZEAMFRNKZNL-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canónico |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)

